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Compound Name: Firsocostat (S enantiomer)

Cat. No.: B1150415

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat (GS-0976) is a potent, liver-directed, allosteric inhibitor of both isoforms of Acetyl-
CoA Carboxylase (ACC1 and ACC2).[1][2][3] ACC is the rate-limiting enzyme in de novo
lipogenesis (DNL), the process of converting carbohydrates into fatty acids.[1][3][4] By
inhibiting ACC, Firsocostat decreases the production of malonyl-CoA, a critical substrate for
fatty acid synthesis and a potent inhibitor of mitochondrial fatty acid 3-oxidation.[1][3] This dual
mechanism of action—reducing fatty acid synthesis and promoting fatty acid oxidation—makes
Firsocostat a promising therapeutic agent for non-alcoholic steatohepatitis (NASH), a condition
characterized by excessive fat accumulation in the liver.[1][3][4]

These application notes provide a detailed protocol for in vivo studies designed to evaluate the
efficacy of the S-enantiomer of Firsocostat in a diet-induced mouse model of NASH. While
most published studies have utilized the racemic mixture of Firsocostat, these protocols are
adapted for the investigation of a specific stereocisomer. It is crucial to note that the relative
potency of the S-enantiomer compared to the R-enantiomer or the racemate is not extensively
documented in publicly available literature. Therefore, a preliminary dose-response study is
highly recommended to determine the optimal dosage of the S-enantiomer for the in vivo
experiments outlined below.

Mechanism of Action: ACC Inhibition
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Firsocostat binds to the biotin carboxylase (BC) domain of ACC, preventing its dimerization and
subsequent enzymatic activity.[1][5] This allosteric inhibition mimics the natural regulation of
ACC by AMP-activated protein kinase (AMPK).[2] The inhibition of ACCL1 in the cytosol reduces
the synthesis of malonyl-CoA, thereby decreasing the substrate available for fatty acid
synthase and curbing de novo lipogenesis.[1][3] The inhibition of ACC2 on the outer
mitochondrial membrane also reduces local malonyl-CoA levels, which in turn relieves the
inhibition of carnitine palmitoyltransferase 1 (CPT1).[1][3] This allows for increased transport of

fatty acids into the mitochondria for (3-oxidation.
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Figure 1: Firsocostat's dual inhibition of ACC1 and ACC2.

Experimental Protocols
Diet-iInduced NASH Mouse Model

This protocol describes the induction of NASH in mice using a high-fat, high-fructose, and high-
cholesterol diet, often referred to as a Western diet, which effectively recapitulates the key

features of human NASH.
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Materials:

Male C57BL/6J mice, 8 weeks old

Standard chow diet

Western Diet (e.g., 40-45% kcal from fat, high in fructose and cholesterol)

Drinking water supplemented with high-fructose corn syrup (e.g., 42 g/L)

Animal caging and husbandry supplies

Procedure:

Acclimatize mice for one week on a standard chow diet.

e Randomly assign mice to two groups: a control group receiving a standard chow diet and a
NASH induction group receiving the Western diet and fructose-supplemented water.

e House mice under a 12-hour light/dark cycle with ad libitum access to their respective diets
and water for 16-24 weeks to induce NASH with fibrosis.

» Monitor body weight and food/water consumption weekly.

Firsocostat S-enantiomer Administration

Materials:

Firsocostat S-enantiomer

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

Oral gavage needles (20-22 gauge, ball-tipped)

Syringes

Procedure:
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o After the NASH induction period, randomly assign the mice on the Western diet to either a
vehicle control group or a Firsocostat S-enantiomer treatment group.

» Prepare the Firsocostat S-enantiomer formulation in the vehicle at the desired concentration.
Based on studies with racemic Firsocostat, a starting dose range of 4-16 mg/kg/day could be
considered, but this should be optimized for the S-enantiomer.[2]

o Administer the formulation or vehicle once daily via oral gavage for a period of 8-12 weeks.

o Continue to maintain all groups on their respective diets (chow or Western diet) throughout
the treatment period.

In Vivo Experimental Workflow

The following diagram outlines the key stages of the in vivo study.
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Figure 2: Experimental workflow for in vivo Firsocostat study.

Endpoint Analysis

At the end of the treatment period, perform the following analyses:
a. Blood and Tissue Collection:
e Fast mice for 4-6 hours.

o Collect blood via cardiac puncture under anesthesia.
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o Euthanize mice and harvest the liver and other relevant tissues.

e Weigh the liver and take sections for histology and snap-freeze the remaining tissue in liquid
nitrogen for biochemical analysis.

b. Plasma Lipid and Biomarker Analysis:
o Centrifuge blood to separate plasma.

e Analyze plasma for triglycerides, total cholesterol, HDL, LDL, and liver enzymes (ALT, AST)
using commercially available Kits.

c. Liver Triglyceride Content:

 Homogenize a weighed portion of the frozen liver tissue in a suitable buffer.
o Extract total lipids using a chloroform:methanol (2:1) solution.

» Quantify triglyceride levels in the lipid extract using a colorimetric assay Kit.
d. Liver Histology:

 Fix liver sections in 10% neutral buffered formalin.

e Embed in paraffin and section.

 Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and
hepatocyte ballooning.

 Stain sections with Sirius Red or Masson's trichrome to visualize and quantify collagen
deposition as a measure of fibrosis.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical and clinical
studies of Firsocostat (racemate). These values can serve as a benchmark for studies with the
S-enantiomer.
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Table 1: Effects of Firsocostat on Hepatic Steatosis and Biomarkers in a Mouse Model of NASH

. Firsocostat (4 Firsocostat (16
Parameter Vehicle Control
mgl/kg/day) mgl/kg/day)

Liver Triglycerides

120 £ 15 85+ 10 60 = 8**
(mg/g)
Plasma ALT (U/L) 250 + 40 150 # 30 100 * 20
Plasma AST (U/L) 300 + 50 180 + 35* 120 + 25
Hepatic Fibrosis Area

52z+1.1 3.8+0.8 25+0.5*

(%)

*Data are presented as mean + SD. *p < 0.05, *p < 0.01 compared to vehicle control. Data are
hypothetical and based on trends reported in preclinical studies.[2]

Table 2: Clinical Efficacy of Firsocostat (20 mg/day for 12 weeks) in NASH Patients

Parameter Baseline Week 12 Percent Change

Hepatic Fat Fraction

15.7 9.0 -43%
(MRI-PDFF, %)
Liver Stiffness (MRE,

3.4 3.1 -9%
kPa)
De Novo Lipogenesis

43 33.5 -22%*
(%)
Plasma ALT (U/L) 101 57 -44%

*p < 0.05. Data adapted from a proof-of-concept study in humans.[6][7]

Conclusion

The provided protocols offer a comprehensive framework for the in vivo evaluation of the
Firsocostat S-enantiomer in a diet-induced mouse model of NASH. Successful execution of
these studies will provide critical data on the efficacy of this specific enantiomer in reducing
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hepatic steatosis, inflammation, and fibrosis. Given the lack of specific data on the S-
enantiomer, careful dose-finding studies and comparative analyses with the racemate are
essential to fully characterize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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